molecular formula C15H18N2OS B5814844 N'-(3-acetylphenyl)-N,N-diallylthiourea

N'-(3-acetylphenyl)-N,N-diallylthiourea

Cat. No. B5814844
M. Wt: 274.4 g/mol
InChI Key: RFMCCCIHMBHDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N,N-diallylthiourea, also known as DATU, is a chemical compound that has been widely used in scientific research due to its unique properties. DATU is a thiourea derivative that has been found to exhibit various biochemical and physiological effects, making it an important compound for studying different biological processes.

Mechanism of Action

N'-(3-acetylphenyl)-N,N-diallylthiourea inhibits the activity of metalloproteinases by binding to the active site of the enzyme and preventing it from carrying out its function. This leads to a decrease in the activity of metalloproteinases, which in turn affects various biological processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of metalloproteinases, the induction of apoptosis in cancer cells, and the inhibition of viral replication. This compound has also been found to exhibit antimicrobial properties against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(3-acetylphenyl)-N,N-diallylthiourea in lab experiments is its ability to inhibit the activity of metalloproteinases, which makes it a useful compound for studying different biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments if not properly controlled.

Future Directions

There are several future directions for the use of N'-(3-acetylphenyl)-N,N-diallylthiourea in scientific research. One potential application is the development of new drugs that target metalloproteinases, which play a key role in various diseases such as cancer and inflammation. Another potential direction is the use of this compound as a tool for studying different biological processes, such as tissue remodeling and angiogenesis. Additionally, further research is needed to determine the potential side effects and toxicity of this compound, which can help to inform its safe use in future experiments.

Synthesis Methods

N'-(3-acetylphenyl)-N,N-diallylthiourea can be synthesized using a simple two-step process. The first step involves the reaction of 3-acetylaniline with thionyl chloride to form 3-acetylchloroaniline. In the second step, the 3-acetylchloroaniline is reacted with diallylamine in the presence of a base to yield this compound.

Scientific Research Applications

N'-(3-acetylphenyl)-N,N-diallylthiourea has been used in various scientific studies due to its ability to inhibit the activity of metalloproteinases, which are enzymes that play a key role in various biological processes such as tissue remodeling, angiogenesis, and inflammation. This compound has also been found to exhibit antiviral, antitumor, and antimicrobial properties, making it a promising compound for the development of new drugs.

properties

IUPAC Name

3-(3-acetylphenyl)-1,1-bis(prop-2-enyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-4-9-17(10-5-2)15(19)16-14-8-6-7-13(11-14)12(3)18/h4-8,11H,1-2,9-10H2,3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMCCCIHMBHDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)N(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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